4-(4-Ethylphenyl)spiro[4-azatricyclo[5.2.1.02,6]dec-8-ene-10,1'-cyclopropane]-3,5-dione
Description
4-(4-Ethylphenyl)spiro[4-azatricyclo[52102,6]dec-8-ene-10,1’-cyclopropane]-3,5-dione is a complex organic compound characterized by its unique spirocyclic structure
Properties
IUPAC Name |
4-(4-ethylphenyl)spiro[4-azatricyclo[5.2.1.02,6]dec-8-ene-10,1'-cyclopropane]-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2/c1-2-11-3-5-12(6-4-11)20-17(21)15-13-7-8-14(16(15)18(20)22)19(13)9-10-19/h3-8,13-16H,2,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAXLHALVBCJHAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)C3C4C=CC(C3C2=O)C45CC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(4-Ethylphenyl)spiro[4-azatricyclo[5.2.1.02,6]dec-8-ene-10,1’-cyclopropane]-3,5-dione typically involves multiple steps. One common synthetic route includes the reaction of endic anhydride with amines to form amido acids, which are then transformed into imides. Subsequent reduction of these imides with lithium aluminum hydride yields the desired spirocyclic compound . Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form 8,9-epoxy derivatives using reagents such as monoperoxyphthalic acid.
Reduction: Reduction reactions using lithium aluminum hydride are crucial in the synthesis of the compound.
Common reagents used in these reactions include lithium aluminum hydride for reduction and monoperoxyphthalic acid for oxidation. The major products formed from these reactions are typically derivatives of the original spirocyclic compound, such as 8,9-epoxy derivatives and various substituted compounds.
Scientific Research Applications
4-(4-Ethylphenyl)spiro[4-azatricyclo[5.2.1.02,6]dec-8-ene-10,1’-cyclopropane]-3,5-dione has several scientific research applications:
Mechanism of Action
The mechanism by which 4-(4-Ethylphenyl)spiro[4-azatricyclo[5.2.1.02,6]dec-8-ene-10,1’-cyclopropane]-3,5-dione exerts its effects is primarily through its interaction with molecular targets in biological systems. For example, its anticancer activity is believed to involve the inhibition of specific enzymes or pathways critical for cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
Similar compounds to 4-(4-Ethylphenyl)spiro[4-azatricyclo[5.2.1.02,6]dec-8-ene-10,1’-cyclopropane]-3,5-dione include other spirocyclic compounds such as:
- 4-(4-Methoxyphenyl)spiro[4-azatricyclo[5.2.1.02,6]dec-8-ene-10,1’-cyclopropane]-3,5-dione
- 10-(Diphenylmethylene)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione
These compounds share a similar spirocyclic core but differ in their substituents, which can significantly affect their chemical properties and applications The uniqueness of 4-(4-Ethylphenyl)spiro[4-azatricyclo[521
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
